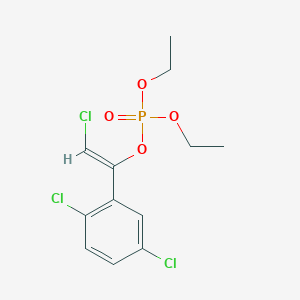
(Z)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine atoms and a phosphoryloxy-ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dichlorobenzene, which is commercially available.
Formation of the Ethenyl Group:
Chlorination: The ethenyl group is then chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the chlorinated ethenyl group using diethyl phosphite (C4H11O3P) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form alkanes.
Hydrolysis: The phosphoryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (CH4N2S) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of phosphonic acids.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene involves its interaction with specific molecular targets. The phosphoryloxy group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substituents on the benzene ring.
1,4-Dichloro-2-ethenylbenzene: Lacks the phosphoryloxy group but has a similar ethenyl substitution.
1,4-Dichloro-2-phosphoryloxybenzene: Contains the phosphoryloxy group but lacks the ethenyl substitution.
Uniqueness
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is unique due to the combination of its chlorine, ethenyl, and phosphoryloxy substituents. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
71363-60-5 |
|---|---|
Fórmula molecular |
C12H14Cl3O4P |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clave InChI |
SRZOWOUWGAIUTI-WQLSENKSSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B12283891.png)

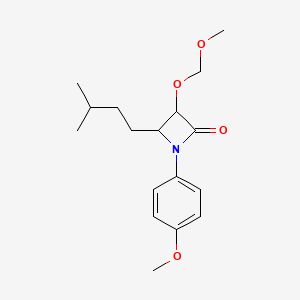
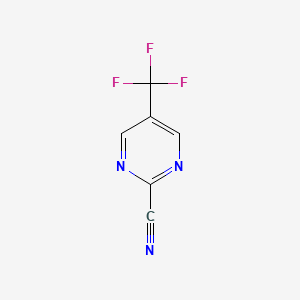
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
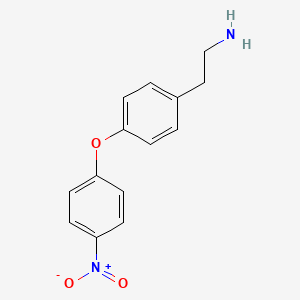

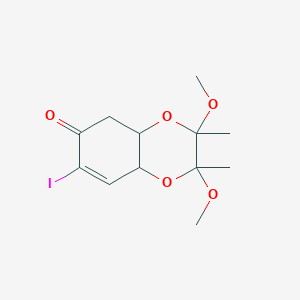
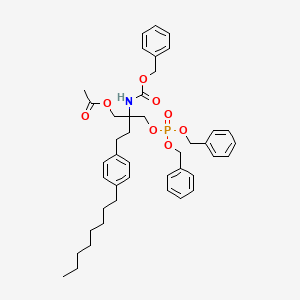
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
